molecular formula C14H14BrFN2O B12613369 Pyrimidine, 4-(3-bromopropoxy)-6-(4-fluorophenyl)-2-methyl- CAS No. 649761-26-2

Pyrimidine, 4-(3-bromopropoxy)-6-(4-fluorophenyl)-2-methyl-

Cat. No.: B12613369
CAS No.: 649761-26-2
M. Wt: 325.18 g/mol
InChI Key: SVFXKLAWYSKOBN-UHFFFAOYSA-N
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Description

Pyrimidine, 4-(3-bromopropoxy)-6-(4-fluorophenyl)-2-methyl- is a synthetic organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of a bromopropoxy group at position 4, a fluorophenyl group at position 6, and a methyl group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrimidine, 4-(3-bromopropoxy)-6-(4-fluorophenyl)-2-methyl- typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.

    Introduction of the Bromopropoxy Group: The bromopropoxy group can be introduced via nucleophilic substitution reactions. For example, 3-bromopropanol can be reacted with the pyrimidine core in the presence of a base such as potassium carbonate.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group is coupled with a halogenated pyrimidine core in the presence of a palladium catalyst.

    Methylation: The methyl group at position 2 can be introduced through alkylation reactions using methyl iodide and a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromopropoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The bromine atom in the bromopropoxy group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used in substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

Pyrimidine, 4-(3-bromopropoxy)-6-(4-fluorophenyl)-2-methyl- has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: Studied for its potential interactions with biological macromolecules, such as DNA and proteins.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Pyrimidine, 4-(3-bromopropoxy)-6-(4-fluorophenyl)-2-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorophenyl group enhances its binding affinity to hydrophobic pockets within proteins, while the bromopropoxy group can participate in hydrogen bonding and van der Waals interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Pyrimidine, 4-(3-bromopropoxy)-6-(4-chlorophenyl)-2-methyl-
  • Pyrimidine, 4-(3-bromopropoxy)-6-(4-methylphenyl)-2-methyl-
  • Pyrimidine, 4-(3-bromopropoxy)-6-(4-methoxyphenyl)-2-methyl-

Uniqueness

Pyrimidine, 4-(3-bromopropoxy)-6-(4-fluorophenyl)-2-methyl- is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets compared to its analogs with different substituents on the phenyl ring.

Properties

CAS No.

649761-26-2

Molecular Formula

C14H14BrFN2O

Molecular Weight

325.18 g/mol

IUPAC Name

4-(3-bromopropoxy)-6-(4-fluorophenyl)-2-methylpyrimidine

InChI

InChI=1S/C14H14BrFN2O/c1-10-17-13(11-3-5-12(16)6-4-11)9-14(18-10)19-8-2-7-15/h3-6,9H,2,7-8H2,1H3

InChI Key

SVFXKLAWYSKOBN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)OCCCBr)C2=CC=C(C=C2)F

Origin of Product

United States

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